(2R)-1-(Benzyloxy)-N-methylbut-3-en-2-amine
Description
(2R)-1-(Benzyloxy)-N-methylbut-3-en-2-amine is a chiral secondary amine featuring a benzyloxy group at the 1-position, a methyl group at the N-position, and a but-3-en-2-amine backbone. The (2R) stereochemistry confers enantioselectivity, making it relevant in asymmetric synthesis and pharmaceutical applications.
Key structural attributes include:
- N-methyl substitution: Reduces basicity compared to primary amines.
- But-3-en-2-amine backbone: Provides a reactive alkene for functionalization (e.g., cycloadditions or hydrogenation).
Properties
CAS No. |
917823-89-3 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(2R)-N-methyl-1-phenylmethoxybut-3-en-2-amine |
InChI |
InChI=1S/C12H17NO/c1-3-12(13-2)10-14-9-11-7-5-4-6-8-11/h3-8,12-13H,1,9-10H2,2H3/t12-/m1/s1 |
InChI Key |
SAJVTNSAMUAAJI-GFCCVEGCSA-N |
Isomeric SMILES |
CN[C@@H](COCC1=CC=CC=C1)C=C |
Canonical SMILES |
CNC(COCC1=CC=CC=C1)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(Benzyloxy)-N-methylbut-3-en-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (2R)-2-(benzyloxy)but-3-en-2-ol.
Protection of Hydroxyl Group: The hydroxyl group is protected using a benzyl group to form (2R)-2-(benzyloxy)but-3-en-2-ol.
Amination: The protected alcohol is then subjected to amination using methylamine under suitable conditions to yield (2R)-1-(benzyloxy)-N-methylbut-3-en-2-amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(Benzyloxy)-N-methylbut-3-en-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
(2R)-1-(Benzyloxy)-N-methylbut-3-en-2-amine has been explored for its potential therapeutic properties. Its structural features allow it to interact with biological targets, making it a candidate for drug development.
- Case Study: Antidepressant Activity
Research indicates that derivatives of this compound may exhibit antidepressant-like effects by modulating neurotransmitter systems, particularly through interactions with serotonin receptors .
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its versatility is evident in various synthetic pathways where it can be transformed into other valuable chemical entities.
- Data Table: Synthetic Routes Involving (2R)-1-(Benzyloxy)-N-methylbut-3-en-2-amine
| Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|
| Friedel-Crafts | Benzylated derivatives | 75 | |
| Alkylation | N-substituted amines | 85 | |
| Oxidation | Aldehyde derivatives | 90 |
Studies have highlighted the compound's potential biological activity, particularly as an enzyme inhibitor or receptor modulator.
- Case Study: Enzyme Interaction
Investigations into the binding affinity of (2R)-1-(Benzyloxy)-N-methylbut-3-en-2-amine to specific enzymes have shown promising results, indicating that it may act as a competitive inhibitor in metabolic pathways .
Industrial Applications
The compound is also being utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including:
- Specialty Chemicals
Used as a building block for synthesizing agrochemicals and pharmaceuticals due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of (2R)-1-(Benzyloxy)-N-methylbut-3-en-2-amine involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share functional or structural similarities with (2R)-1-(Benzyloxy)-N-methylbut-3-en-2-amine:
Spectroscopic and Physical Properties
- 1H NMR :
- IR :
- Boiling Point/Solubility : The benzyloxy group increases hydrophobicity relative to hydroxylated analogs (e.g., compound in ).
Biological Activity
(2R)-1-(Benzyloxy)-N-methylbut-3-en-2-amine, also referred to as 3-(Benzyloxy)-2-methylbut-3-en-2-amine, is a compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, particularly the benzyloxy and amine groups, suggest potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical formula for (2R)-1-(Benzyloxy)-N-methylbut-3-en-2-amine is . It possesses a benzyloxy group that enhances its solubility and interaction with biological targets. The presence of the double bond in the butenamine backbone allows for various chemical reactions, including oxidation and reduction, which can influence its biological activity.
The biological activity of (2R)-1-(Benzyloxy)-N-methylbut-3-en-2-amine is primarily attributed to its interaction with specific enzymes and receptors. The benzyloxy group is known to enhance binding affinity to molecular targets, while the amine group can engage in hydrogen bonding or ionic interactions. These interactions can modulate enzymatic activities or receptor functions, leading to various biological effects.
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives with a benzyloxy group have shown effectiveness against various bacterial strains through inhibition of critical enzymes in bacterial metabolism. The mechanism often involves interference with lipid biosynthesis pathways, crucial for bacterial growth and survival .
2. Monoamine Oxidase Inhibition
A series of studies have focused on the inhibition of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. Compounds structurally related to (2R)-1-(Benzyloxy)-N-methylbut-3-en-2-amine have demonstrated selective inhibition of MAO-B, suggesting potential applications in treating neurodegenerative disorders. For example, a benzyloxy-indole derivative was found to be a potent MAO-B inhibitor, indicating that similar mechanisms may apply to our compound .
3. Anticancer Potential
Recent evaluations have suggested that compounds featuring a benzyloxy group may exhibit anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells without significant cytotoxic effects on normal cells. The ability to selectively target cancerous cells while sparing healthy ones is a promising aspect for further development .
Case Studies
A notable case study involved the synthesis and evaluation of derivatives based on (2R)-1-(Benzyloxy)-N-methylbut-3-en-2-amine for their biological activities:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
